(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies and drug discovery.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The process includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product . The boronic acid group facilitates the transfer of the aryl group to the palladium center, enabling the coupling reaction .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: While these compounds share the trifluoromethyl and boronic acid functional groups, (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Properties
Molecular Formula |
C7H4BBrF4O2 |
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Molecular Weight |
286.82 g/mol |
IUPAC Name |
[6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |
InChI Key |
PALHDFWMQLVJQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)Br)(O)O |
Origin of Product |
United States |
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